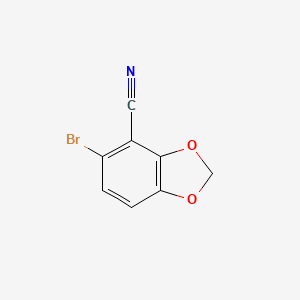
5-Bromo-1,3-benzodioxole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Bromo-1,3-benzodioxole-4-carbonitrile” is a chemical compound with numerous applications in the pharmaceutical and chemical industries . It is commonly used as an intermediate in the synthesis of various drugs and agrochemicals due to its unique chemical properties and versatile nature .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H5BrO3 . The structure includes a benzodioxole ring substituted with a bromine atom at the 5th position and a carbonitrile group at the 4th position .Physical And Chemical Properties Analysis
“this compound” is a colorless or yellowish crystalline solid . It has a melting point of 162-166 °C and a predicted boiling point of 309.3±42.0 °C . It has a density of 1.782±0.06 g/cm3 .Scientific Research Applications
Regioselective Hydrodehalogenation
One study demonstrates the regioselective hydrodehalogenation of dihalo compounds to synthesize haloisothiazole carbonitriles. This process utilizes metals like zinc or indium in formic acid to achieve selective hydrodebromination, yielding compounds like 3-bromoisothiazole-4-carbonitrile with high efficiency. This method highlights a pathway for preparing halo-substituted isothiazoles, which are valuable intermediates in organic synthesis (Ioannidou & Koutentis, 2011).
Herbicide Resistance
Another pivotal application is in the field of genetically modified organisms (GMOs), where a specific gene from a soil bacterium was introduced into tobacco plants to degrade the herbicide bromoxynil into a non-toxic metabolite. This genetically engineered approach conferred resistance to the herbicide, presenting a novel strategy for creating herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).
Anti-corrosion Properties
In the materials science domain, the synergistic effect of benzenecarbonitrile and 5-bromovanillin on corrosion inhibition was studied. This combination showed high effectiveness in preventing corrosion of carbon steel in an HCl environment, demonstrating the potential of organic compounds in corrosion protection applications (Loto, 2017).
Molecular Docking Studies
Computational studies on 5-bromo-3-nitropyridine-2-carbonitrile provide insights into its molecular structure and potential biological activity. Through density functional theory (DFT) calculations, UV-Vis spectroscopy, and molecular docking with target proteins, this compound exhibited properties suggesting its use as a centromere-associated protein inhibitor, indicating its potential in drug development (Arulaabaranam et al., 2021).
Synthesis of Novel Compounds
Research in the synthesis of new heterocyclic compounds with dicoordinated phosphorus reveals the utility of 3-substituted thiazolo derivatives. Through reactions involving phosphorus trichloride, novel compounds with potential applications in pharmaceuticals and materials chemistry were developed (Bansal et al., 1992).
properties
IUPAC Name |
5-bromo-1,3-benzodioxole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMNHQOZDWSUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethoxyphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2707409.png)




![6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide](/img/structure/B2707419.png)


![6-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2707422.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2707425.png)